molecular formula C13H14O B3024154 6-Propyl-2-naphthol CAS No. 2776-56-9

6-Propyl-2-naphthol

Cat. No.: B3024154
CAS No.: 2776-56-9
M. Wt: 186.25 g/mol
InChI Key: AWQKULXTGASLSW-UHFFFAOYSA-N
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Description

6-Propyl-2-naphthol is an organic compound with the chemical formula C13H14O. It is a derivative of naphthol, characterized by the presence of a propyl group at the 6th position of the naphthalene ring. This compound appears as white to light yellow crystals or crystalline powder and is soluble in alcohol and ether solvents but almost insoluble in water .

Safety and Hazards

6-Propyl-2-naphthol is considered hazardous. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life . It is advised to avoid breathing dust, avoid release to the environment, and wear protective gloves/eye protection/face protection .

Future Directions

The potential of 2-naphthol in multicomponent reactions is still being discovered . This could trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry .

Biochemical Analysis

Biochemical Properties

6-Propyl-2-naphthol plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. Its electron-rich aromatic framework allows it to participate in various organic transformations. The compound interacts with enzymes such as carbaryl hydrolase and 1-naphthol hydroxylase, which facilitate its conversion into other bioactive molecules . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the saccharification yield of softwood bark pretreated in an industrially scalable system . Additionally, the compound’s impact on cell function includes modulation of enzyme activity and inhibition of certain metabolic pathways, which can lead to changes in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s electron-rich aromatic structure allows it to form stable complexes with various proteins and enzymes, thereby modulating their activity . These interactions can lead to changes in gene expression and alterations in cellular function, making this compound a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo degradation, leading to a decrease in its bioactivity over time. Its initial effects on cellular processes remain significant.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the degradation of lignin and other aromatic compounds. The compound interacts with enzymes such as carbaryl hydrolase and 1-naphthol hydroxylase, which facilitate its conversion into bioactive metabolites . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various cellular environments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Propyl-2-naphthol can be synthesized through several methods. One common method involves the reaction of 2-methoxy-6-propyl-naphthalene with boron tribromide in dichloromethane under an inert nitrogen atmosphere. The reaction mixture is stirred at room temperature, and the product is isolated by extraction and purification .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of methyl propionate with naphthalene under acid catalysis. This method is scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Propyl-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Substitution: Ethers and esters.

Comparison with Similar Compounds

Uniqueness: 6-Propyl-2-naphthol is unique due to the presence of the propyl group, which enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

6-propylnaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-9,14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQKULXTGASLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456883
Record name 6-Propyl-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2776-56-9
Record name 6-Propyl-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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